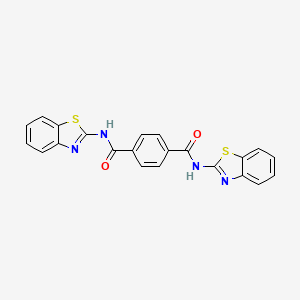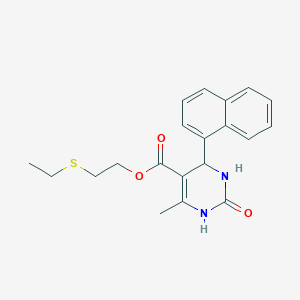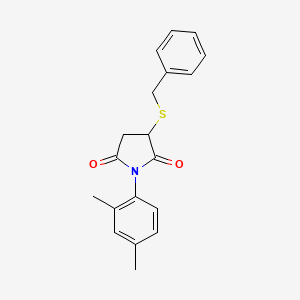
5-(2,4-dimethoxyphenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, commonly known as DMFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a heterocyclic organic compound that belongs to the furanone family. It has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol.
作用機序
The exact mechanism of action of DMFP is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. DMFP has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive functions such as memory and learning.
DMFP has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This results in the inhibition of cancer cell growth and the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DMFP has been shown to exhibit various biochemical and physiological effects. In animal studies, DMFP has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer and Alzheimer's disease. DMFP has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
DMFP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. DMFP is also stable under normal laboratory conditions and can be stored for extended periods of time. However, DMFP has some limitations for use in laboratory experiments. It is toxic in high doses and requires careful handling. DMFP is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of DMFP. In medicinal chemistry, DMFP could be further explored as a potential therapeutic agent for the treatment of Alzheimer's disease and cancer. In agriculture, DMFP could be investigated for its potential as a plant growth regulator and insecticide. In material science, DMFP could be used as a building block for the synthesis of new polymers and materials with improved properties. Further research is needed to fully understand the mechanism of action of DMFP and its potential applications in various fields.
合成法
DMFP can be synthesized by a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a catalyst. Another method involves the reaction of 2,4-dimethoxyphenol with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. Both methods result in the formation of DMFP with high yield.
科学的研究の応用
DMFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DMFP has been shown to exhibit antitumor and anti-inflammatory properties. It has been demonstrated to inhibit the growth of cancer cells and reduce inflammation in animal models. DMFP has also been explored as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, DMFP has been investigated for its potential as a plant growth regulator. It has been shown to stimulate the growth of certain crops and increase their resistance to environmental stressors such as drought and disease. DMFP has also been explored as a potential insecticide due to its ability to disrupt the reproductive cycle of certain insect species.
In material science, DMFP has been used as a building block for the synthesis of various polymers and materials. It has been incorporated into polymer matrices to improve their mechanical and thermal properties.
特性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-3-4-15(16(11-14)22-2)17-10-13(18(20)23-17)9-12-5-7-19-8-6-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPGRJICYQQPO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=NC=C3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=NC=C3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)


![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)

![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)

![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)

![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)
![3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide](/img/structure/B5092623.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5092632.png)